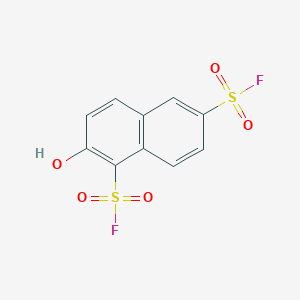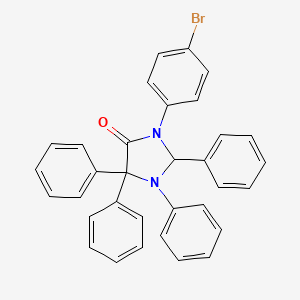
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzyl group, a phenyl group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: Benzyl bromide, phenylacetylene, and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction may involve a palladium-catalyzed coupling reaction, such as the Heck reaction, under inert atmosphere conditions.
Purification: The product is usually purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst under pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene may have applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Benzyl-3-phenylprop-1-en-1-yl)benzene: Lacks the methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-hydroxybenzene: Has a hydroxyl group instead of a methoxy group.
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-chlorobenzene: Has a chlorine atom instead of a methoxy group.
Uniqueness
1-(2-Benzyl-3-phenylprop-1-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and affect the compound’s solubility and interaction with other molecules.
Propriétés
Numéro CAS |
61022-48-8 |
|---|---|
Formule moléculaire |
C23H22O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(2-benzyl-3-phenylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-23-14-12-21(13-15-23)18-22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,18H,16-17H2,1H3 |
Clé InChI |
WFPLMXURODDNJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)


![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)



![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
